molecular formula C15H25Br B017239 Farnesyl bromide CAS No. 28290-41-7

Farnesyl bromide

Cat. No. B017239
CAS RN: 28290-41-7
M. Wt: 285.26 g/mol
InChI Key: FOFMBFMTJFSEEY-YFVJMOTDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Farnesyl bromide is synthesized efficiently using halide-replacement reagents, specifically Ph_3PBr_2, under typical conditions such as room temperature and the use of benzene as a solvent. The process requires careful preparation to avoid water-induced decomposition of reagents and includes steps to remove by-products such as HBr, highlighting the synthesis's operational ease and high yield potential (Liu Xian-zhang, 2004).

Molecular Structure Analysis

While specific details on the molecular structure analysis of farnesyl bromide were not directly found in the search, the structure of farnesyl bromide, like other farnesyl derivatives, is characterized by its terpene backbone. Terpenes are known for their diverse chemical reactivity and biological activity, which is significantly influenced by their molecular structure.

Chemical Reactions and Properties

Farnesyl bromide undergoes various chemical reactions, including bromo-substitution, to produce farnesylamine through alkylation or by reacting with lithium bis(trimethylsilyl) amide followed by methanolysis. These reactions underscore farnesyl bromide's versatility in forming new chemical bonds and introducing functional groups (G. Coppola & M. Prashad, 1993).

Physical Properties Analysis

The synthesis and handling of farnesyl bromide suggest it has physical properties requiring careful management of reaction conditions, such as solvent dryness and protection from water to prevent reagent decomposition. The physical properties, such as boiling point and solubility, directly influence the synthesis process and the subsequent handling and purification of farnesyl bromide.

Chemical Properties Analysis

Farnesyl bromide's chemical properties enable its use in synthesizing various analogs and derivatives. For example, it has been used to synthesize analogues of farnesyl pyrophosphate, indicating its utility in generating compounds with potential biological activity and chemical investigation (A. Valentijn et al., 1995).

Scientific Research Applications

  • Cancer Research : Farnesol shows potential in inducing apoptosis in prostate cancer cells through the PI3K/Akt and MAPK signaling pathways, which could reduce tumor growth in mouse models (Park et al., 2014).

  • Insect Physiology : Farnesyl methyl ether has been found to prevent metamorphosis in Rhodnius and induce yolk formation in decapitated adult females, suggesting potential applications in insect physiology and control (Wigglesworth, 1963).

  • Antifungal Drug Development : Farnesyltransferase inhibitors like manumycin A and tipifarnib exhibit antifungal activity against Aspergillus and Candida, indicating their potential in new antifungal drug design (Qiao et al., 2013).

  • Enzyme Inhibition : Phosphonate and bisphosphonate analogues of farnesyl pyrophosphate may inhibit farnesyl protein transferase, affecting enzymatic activity in various ways (Holstein et al., 1998).

  • Cancer Treatment Development : The development of farnesyl transferase inhibitors is promising for cancer treatment, although understanding K-Ras activation and geranylgeranylation is crucial for their efficacy (Appels et al., 2005).

  • Chemical Synthesis : Farnesyl bromide has been synthesized efficiently using Ph_3PBr_2 at room temperature, demonstrating potential for synthesizing other terpenols (Liu Xian-zhang, 2004).

  • Antibiotic Sensitization : Sesquiterpenoids like farnesol can enhance the susceptibility of bacteria like Staphylococcus aureus and Escherichia coli to antibiotics, benefiting healthcare (Brehm-Stecher & Johnson, 2003).

  • Analog Synthesis : Various analogs of farnesyl diphosphate have been synthesized, showing potential as inhibitors of enzymes like squalene synthase (Dolence & Poulter, 1996; Valentijn et al., 1995).

  • Biotechnological Production : Farnesol production in E. coli has been achieved by constructing a novel biosynthesis pathway, opening doors to industrial and medical applications (Wang et al., 2016; Wang et al., 2010).

  • Chemotherapy Research : The farnesyl transferase inhibitor R115777 shows minimal clinical activity in advanced non-small-cell lung cancer but suggests potential for combination with systemic chemotherapy (Adjei et al., 2003).

  • Total Synthesis of Natural Products : Farnesyl bromide has been used in the total synthesis of complex natural products like nortriterpenoids (Chen et al., 2020).

  • Organic Synthesis : Farnesylamine, a derivative, has been synthesized through two separate routes using farnesyl bromide, showcasing versatility in organic synthesis (Coppola & Prashad, 1993).

  • Squalene Synthesis : The synthesis of labeled squalene derivatives has been achieved, beneficial for biochemical studies (Hoshino et al., 1990).

  • Triterpene Synthesis : Rapid and enantioselective synthetic approaches to germanicol and other pentacyclic triterpenes have been developed (Surendra & Corey, 2008).

  • Marine Diterpenoid Synthesis : Total synthesis of (+)-Agelasidine C, a marine diterpenoid, was achieved using a method involving chemoselective oxidation (Asao et al., 1989).

Safety And Hazards

Farnesyl bromide is classified as a skin irritant (Category 2), causes serious eye damage (Category 1), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/eye protection/face protection .

Future Directions

Farnesyl bromide and related compounds are being studied for their potential applications in treating various diseases, including cancer . Future studies may explore the relationship between inhibition of farnesylated proteins and clinical antitumor activity . Additionally, the development of new farnesyl transferase inhibitors may provide insight into effective methods for combining these agents with other treatments .

properties

IUPAC Name

(2E,6E)-1-bromo-3,7,11-trimethyldodeca-2,6,10-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25Br/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11H,5-6,8,10,12H2,1-4H3/b14-9+,15-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFMBFMTJFSEEY-YFVJMOTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCBr)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CBr)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Farnesyl bromide

CAS RN

28290-41-7
Record name trans,trans-Farnesyl bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Farnesyl bromide
Reactant of Route 2
Farnesyl bromide
Reactant of Route 3
Farnesyl bromide
Reactant of Route 4
Farnesyl bromide

Citations

For This Compound
828
Citations
SA Holstein, DM Cermak, DF Wiemer, K Lewis… - Bioorganic & medicinal …, 1998 - Elsevier
… Alkylation of tetraethyl methylenediphosphonate with farnesyl bromide gave the expected … a farnesyl pyrophosphate analogue by reaction with farnesyl bromide. After preparation of the …
Number of citations: 136 www.sciencedirect.com
A Valentijn, O Van den Berg, GA Van der Marel… - Tetrahedron, 1995 - Elsevier
… After stirring for 30 min farnesyl bromide (2 mmol) in THF (2 mL) was added and stirring was continued for 2 hours. When TLC analysis showed complete conversion of the starting …
Number of citations: 34 www.sciencedirect.com
G BYK, D SCHERMAN - International Journal of Peptide and …, 1996 - Wiley Online Library
… We have used commercially available farnesyl bromide for a direct alkylation of amino acid esters. The yields of the mono alkylated products were of about 90% when equivalent …
Number of citations: 4 onlinelibrary.wiley.com
H Nagano, K Kudo - Bulletin of the Chemical Society of Japan, 1996 - journal.csj.jp
… To a solution of the anion of imine 2 in THF (20 cm"), prepared from 2 (950 mg, 26 mmol), as described for 4a–6a, and cooled to –80 C, was added a solution of farnesyl bromide (3b)” (…
Number of citations: 5 www.journal.csj.jp
JH Marriott, AMM Barber, IR Hardcastle… - Journal of the …, 2000 - pubs.rsc.org
… Reaction of 25 with (E,E [hair space] )-farnesyl bromide–caesium carbonate in dimethylformamide produced protected farnesyl ether 26. If the time allowed for this step was extended, …
Number of citations: 30 pubs.rsc.org
MJ Brown, PD Milano, DC Lever… - Journal of the …, 1991 - ACS Publications
… we have found that farnesyl bromide reacts exclusively with the … Three to four equivalents of farnesyl bromide with 0.01-0.02 … Use of greater amounts of farnesyl bromide (>10 equiv) and …
Number of citations: 94 pubs.acs.org
CC Yang, CK Marlowe, R Kania - Journal of the American …, 1991 - ACS Publications
… we have found that farnesyl bromide reacts exclusively with the … Three to four equivalents of farnesyl bromide with 0.01-0.02 … Use of greater amounts of farnesyl bromide (>10 equiv) and …
Number of citations: 32 pubs.acs.org
DV Patel, RJ Schmidt, SA Biller… - Journal of medicinal …, 1995 - ACS Publications
… prepared by N-alkylation of farnesyl bromide with potassium phthalimide, followed by treatment with methyl … A solution of 2.47 g of farnesyl bromide in 20 mL of dry DMF at room …
Number of citations: 119 pubs.acs.org
GM Coppola, M Prashad - Synthetic communications, 1993 - Taylor & Francis
… farnesyl bromide followed by base hydrolysis. The second, by displacement of the halogen of farnesyl bromide … preparation of farnesylamine from farnesyl bromide and sodium amide in …
Number of citations: 11 www.tandfonline.com
AL Dawe, JM Becker, Y Jiang, F Naider, JT Eummer… - Biochemistry, 1997 - ACS Publications
… coupled with the appropriate farnesyl bromide using zinc/… either farnesyl chloride or farnesyl bromide as the alkylating … was complete in 30 min with farnesyl bromide but only 10−20…
Number of citations: 23 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.